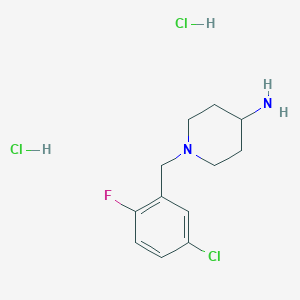

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride

Description

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1286274-03-0) is a piperidine-derived compound functionalized with a 5-chloro-2-fluorobenzyl group and stabilized as a dihydrochloride salt. Its molecular formula is C₁₂H₁₆ClF₀N₂·2HCl (free base: C₁₂H₁₆ClFN₂), with a molecular weight of 315.6 g/mol for the salt form . The dihydrochloride formulation enhances aqueous solubility and stability, making it suitable for pharmaceutical research, particularly in targeting ion channels or neurotransmitter receptors .

Properties

IUPAC Name |

1-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTZEZIHWUZEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the 5-chloro-2-fluorobenzyl group. Common synthetic routes include:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution Reactions:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing large-scale reactors and automated processes.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.

Scientific Research Applications

Pharmacological Applications

- Neurological Disorders :

- Antidiabetic Research :

- Tyrosinase Inhibition :

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl ring or piperidine moiety, influencing molecular weight, polarity, and biological activity.

Key Observations :

- Halogen Effects: Chlorine and fluorine substituents improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions. The 5-Cl-2-F combination offers a unique electronic profile compared to mono-halogenated analogs .

- Salt Form: Dihydrochloride salts generally exhibit higher solubility than mono-hydrochloride counterparts, critical for in vitro assays .

Biological Activity

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride, a compound with the CAS number 1286274-03-0, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 315.64 g/mol

- Physical State : White solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds in the piperidine class have been studied for their roles in:

- Anticancer Activity : Research indicates that certain piperidine derivatives exhibit significant anticancer properties by inhibiting Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

- GPR119 Agonism : Some studies have suggested that related compounds may act as GPR119 agonists, which can enhance glucose-dependent insulin release, thereby holding potential for diabetes treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies and Research Findings

- Antitumor Activity : A study highlighted the effectiveness of piperidine derivatives in reducing tumor growth in various cancer models. The compound demonstrated cytotoxicity comparable to standard chemotherapeutics like bleomycin .

- Neuroprotective Effects : Another investigation focused on the dual inhibition of AChE and BuChE by piperidine derivatives, suggesting potential applications in Alzheimer's disease management through improved cholinergic signaling .

- Diabetes Management : Research into GPR119 agonists has shown that compounds similar to this compound can effectively stimulate insulin release in preclinical models, indicating a promising avenue for type 2 diabetes treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution between 5-chloro-2-fluorobenzyl bromide and piperidin-4-amine, followed by salt formation with HCl. Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and purification via recrystallization or chromatography. For example, inert atmospheres reduce side reactions, while adjusting pH during salt formation enhances crystallinity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use a combination of H/C NMR to confirm substituent positions, HPLC for purity (>98%), and mass spectrometry (ESI-MS) for molecular weight validation. X-ray crystallography can resolve stereochemistry, while FT-IR verifies amine and hydrochloride functional groups .

Q. How does the dihydrochloride salt form improve the compound’s physicochemical properties for biological assays?

- Methodology : The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. Solubility testing in PBS (pH 7.4) and DMSO, coupled with accelerated stability studies (40°C/75% RH), confirms suitability for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing chloro and fluoro groups on the benzyl ring increase electrophilicity at the benzylic carbon, favoring SN2 reactions. Kinetic studies (e.g., varying nucleophile concentrations) and DFT calculations can quantify activation barriers and regioselectivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodology : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. Meta-analyses of published IC values for targets like GPCRs or kinases, combined with structural analogs (e.g., fluorobenzyl vs. nitrobenzyl derivatives), clarify substituent effects .

Q. What computational strategies are recommended to predict the binding affinity of this compound to neurological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with serotonin or dopamine receptors. QSAR models trained on piperidine derivatives correlate substituent electronegativity with binding energy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing Cl with CF) and test against target panels. For example, fluorination at the benzyl position may enhance blood-brain barrier penetration, while methyl groups on the piperidine ring reduce off-target binding .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological profiling?

- Methodology : Implement quality-by-design (QbD) principles: control raw material purity (≥99%), optimize reaction stoichiometry via DoE (Design of Experiments), and validate batches using LC-MS and H NMR. Interlaboratory reproducibility studies further standardize protocols .

Notes

- Methodological rigor emphasizes reproducibility, standardization, and interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling).

- Advanced questions prioritize mechanistic and translational insights over basic characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.